molecular formula C31H43ClIrN2-4 B6303580 COD-Ir-Cl(imes) CAS No. 509107-34-0

COD-Ir-Cl(imes)

Cat. No.: B6303580
CAS No.: 509107-34-0
M. Wt: 671.4 g/mol
InChI Key: MNQVIYGJCPMULZ-NSNKXZTFSA-M
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Description

The compound COD-Ir-Cl(imes) [Ir(COD)(IMes)Cl] , is an organometallic complex where COD stands for cyclooctadiene and IMes stands for 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This compound is widely used as a catalyst in various chemical reactions, particularly in the field of nuclear magnetic resonance (NMR) hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of COD-Ir-Cl(imes) involves the reaction of iridium trichloride with cyclooctadiene and IMes in the presence of a base. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography .

Industrial Production Methods: While the industrial production methods for COD-Ir-Cl(imes) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, automated systems for reagent addition, and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: COD-Ir-Cl(imes) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of COD-Ir-Cl(imes) involves the reversible binding of substrates to the iridium center. This binding facilitates the transfer of spin polarization from parahydrogen to the substrate, enhancing NMR signals. The molecular targets include hydrogen and various organic substrates, and the pathways involve the formation and dissociation of reversible complexes .

Comparison with Similar Compounds

Uniqueness: COD-Ir-Cl(imes) is unique due to its high efficiency in SABRE techniques, its ability to form reversible complexes, and its compatibility with various substrates and solvents. This makes it a versatile and valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVIYGJCPMULZ-NSNKXZTFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClIrN2-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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